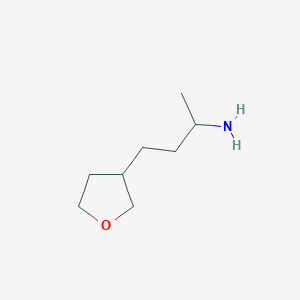

4-(Tetrahydrofuran-3-yl)butan-2-amine

CAS No.:

Cat. No.: VC18110801

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO |

|---|---|

| Molecular Weight | 143.23 g/mol |

| IUPAC Name | 4-(oxolan-3-yl)butan-2-amine |

| Standard InChI | InChI=1S/C8H17NO/c1-7(9)2-3-8-4-5-10-6-8/h7-8H,2-6,9H2,1H3 |

| Standard InChI Key | GIQIZKXXFDMZLO-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC1CCOC1)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(Tetrahydrofuran-3-yl)butan-2-amine (C₈H₁₇NO) consists of a four-carbon chain (butane) with an amine group (-NH₂) at the second position and a tetrahydrofuran ring attached to the third carbon. The THF ring, a five-membered cyclic ether with one oxygen atom, introduces stereoelectronic effects that influence the compound’s conformational flexibility. Compared to its positional isomer, 4-(Tetrahydrofuran-3-yl)butan-1-amine , the relocation of the amine group alters electron distribution and hydrogen-bonding potential (Figure 1).

Key structural features:

-

Molecular formula: C₈H₁₇NO

-

IUPAC name: 4-(oxolan-3-yl)butan-2-amine

-

Functional groups: Primary amine, cyclic ether

The amine group’s basicity (pKa ~10–11) and the THF ring’s hydrophobicity create a bifunctional profile, enabling interactions with both polar and nonpolar biological targets.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis protocol for 4-(Tetrahydrofuran-3-yl)butan-2-amine is documented, analogous compounds suggest multistep routes involving:

-

THF Derivative Preparation: Functionalization of tetrahydrofuran-3-carbaldehyde via Grignard reactions or nucleophilic substitutions to introduce the butane chain.

-

Amine Incorporation: Reductive amination of ketone intermediates using ammonium acetate and sodium cyanoborohydride .

For example, the synthesis of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methyl)butan-2-amine employs click chemistry to append triazole rings, a strategy adaptable to butan-2-amine derivatives.

Reactivity Profile

-

Amine Group: Participates in acid-base reactions, Schiff base formation, and nucleophilic substitutions.

-

THF Ring: Resists ring-opening under mild conditions but may undergo oxidation to γ-butyrolactone derivatives under strong oxidizers.

-

Stability: Likely stable at room temperature but susceptible to degradation in acidic or oxidative environments.

Physicochemical Properties

Experimental data for 4-(Tetrahydrofuran-3-yl)butan-2-amine is scarce, but properties can be extrapolated from analogs (Table 1):

Table 1: Estimated Physicochemical Properties

The compound’s amphiphilic nature suggests moderate blood-brain barrier permeability, a trait valuable in neuropharmaceutical design.

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

-

Amine Position: Relocating the amine from C1 to C2 (as in butan-2-amine) may enhance steric accessibility to target proteins.

-

THF Substitution: Oxygen in the THF ring forms hydrogen bonds with aspartate or glutamate residues in enzymes.

Applications in Medicinal Chemistry

Drug Discovery

The compound’s dual functionality positions it as a:

-

Scaffold for Neuroactive Agents: Amine derivatives often target serotonin or dopamine receptors.

-

Anticancer Candidate: THF rings in analogs like epothilones stabilize microtubule interactions .

Biomaterial Synthesis

Hydrophobic THF segments could improve the biodegradability of polyamine-based polymers for drug delivery.

Future Research Directions

-

Synthetic Optimization: Develop enantioselective routes to isolate stereoisomers for activity profiling.

-

Target Identification: Screen against kinase or protease libraries to identify molecular targets.

-

Toxicological Studies: Assess acute and chronic toxicity in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume